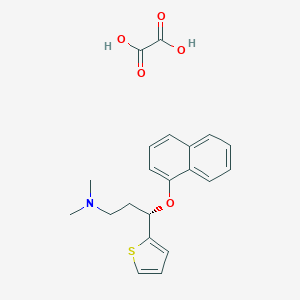
Dexmedetomidine hydrochloride
Vue d'ensemble
Description
Dexmedetomidine hydrochloride is a synthetic alpha2-adrenoreceptor agonist with sedative and analgesic properties . It is chemically described as (+)-4- (S)- [1- (2,3-dimethylphenyl)ethyl]-1H-imidazole monohydrochloride . It is used for sedation during various procedures .
Synthesis Analysis
The synthesis and characterization of dexmedetomidine have been well established . The review is an attempt at critical evaluation of known synthetic procedures used for laboratory and industrial preparation of dexmedetomidine .Molecular Structure Analysis
Dexmedetomidine hydrochloride is a white or almost white powder that is freely soluble in water and has a pKa of 7.1 . Its partition coefficient in-octanol: water at pH 7.4 is 2.89 . The effect of humidity on the crystal structure of dexmedetomidine hydrochloride has been studied using X-ray powder diffractometry (XRD), differential scanning calorimetry (DSC), thermogravimetry (TG) and the gravimetric method for hygroscopicity determinations .Chemical Reactions Analysis
Dexmedetomidine exhibits linear pharmacokinetics in the dosage range of 0.2 to 0.7 mcg/kg/hr when administered by intravenous infusion for up to 24 hours .Physical And Chemical Properties Analysis
Dexmedetomidine hydrochloride has a molecular weight of 236.7 and the empirical formula is C 13 H 16 N 2 ∙ HCl . Dexmedetomidine hydrochloride is a white or almost white powder that is freely soluble in water and has a pKa of 7.1 .Applications De Recherche Scientifique
Anesthesia Adjunct
Dexmedetomidine is used as an adjunct to anesthesia to enhance the effects of local anesthetics during various surgical procedures. It prolongs local anesthetic action and can be utilized in peripheral nerve blocks .
Sedation
It serves as a sedative with sympatholytic and analgesic properties, regulating hemodynamic responses to intubation and pneumoperitoneum, and decreasing opioid-associated adverse events .
Neuroprotection
Research has explored dexmedetomidine’s role as a neuroprotective agent, potentially enhancing recovery from surgery, reducing opioid prescriptions, decreasing sympathetic tone, inhibiting inflammatory reactions, and protecting organs .
Acute Lung Injury Models
In experimental models of human diseases such as lipopolysaccharide-induced acute lung injury, dexmedetomidine has shown promise in reducing cytokine transcription and mortality .
Ischemia-Reperfusion Injury Models
It has been applied in myocardial, lung, and intestinal ischemia-reperfusion injury models, showing benefits in reducing sepsis-associated heart injury and inhibiting inflammation .
Sepsis Models
Treatment with dexmedetomidine in experimental sepsis models has been beneficial during septic conditions due to its anti-inflammatory properties .
Traumatic Brain Injury
In a murine model of traumatic brain injury, dexmedetomidine has been used to study its potential benefits in treatment outcomes .
Postoperative Care
It has versatile applications in postoperative care, including decreasing occurrences of postoperative nausea and vomiting, attenuating shivering, improving sleep quality, relieving sore throat, and preventing catheter-related discomfort .
Mécanisme D'action
Target of Action
Dexmedetomidine hydrochloride is a small molecule drug that primarily targets alpha-2 adrenergic receptors (ADRA2) in the body . These receptors play a crucial role in the regulation of neurotransmitter release, thus influencing various nervous system functions .
Mode of Action
Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist . It binds to the presynaptic alpha-2 adrenoceptors, inhibiting the release of norepinephrine . This action terminates the propagation of pain signals, leading to sedative and analgesic effects .
Biochemical Pathways
Dexmedetomidine’s action on alpha-2 adrenoceptors leads to a decrease in the release of excitatory neurotransmitters and an increase in inhibitory neurotransmitters . Experimental studies have shown that dexmedetomidine can increase Brain-Derived Neurotrophic Factor (BDNF) expression by directly acting on the alpha-2A receptor and then modulating the ERK1/2 pathway . BDNF can in turn promote the expression of Bcl-2 and BCL-XL by activating the PI3K/Akt signaling pathway and MAPK pathway, thus suppressing the p38 and c-Jun N-terminal .
Pharmacokinetics
Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . It exhibits linear pharmacokinetics when administered intravenously at doses ranging from 0.2 to 1.4 micrograms per kilogram per hour . Body size, hepatic impairment, plasma albumin, and cardiac output have a significant impact on dexmedetomidine’s pharmacokinetics .
Result of Action
The interaction of dexmedetomidine with its targets results in a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative . It provides sedative properties paralleling natural sleep and attenuates the stress response to the procedure, anxiolysis, and analgesic-sparing effect with minimal respiratory depression .
Action Environment
The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s peripheral vasoconstrictive and sympatholytic properties result in hemodynamic effects, which include transient hypertension, bradycardia, and hypotension . These effects are dose-dependent and can be influenced by the rate of IV administration
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873215 | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexmedetomidine Hydrochloride | |
CAS RN |
145108-58-3 | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145108-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexmedetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXMEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)












